Cas no 2228732-92-9 (2-(4-bromo-2-methoxyphenyl)methyloxirane)

2-(4-bromo-2-methoxyphenyl)methyloxirane 化学的及び物理的性質
名前と識別子
-
- 2-[(4-Bromo-2-methoxyphenyl)methyl]oxirane
- 2-(4-bromo-2-methoxyphenyl)methyloxirane
- EN300-1907743
- 2228732-92-9
-
- インチ: 1S/C10H11BrO2/c1-12-10-5-8(11)3-2-7(10)4-9-6-13-9/h2-3,5,9H,4,6H2,1H3
- InChIKey: WGMLHXURPBNZQG-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC1=CC=C(Br)C=C1OC
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.493±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 297.1±20.0 °C(Predicted)
2-(4-bromo-2-methoxyphenyl)methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907743-10.0g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1907743-0.5g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1907743-0.05g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1907743-0.1g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1907743-2.5g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1907743-1.0g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1907743-1g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1907743-10g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1907743-5g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1907743-0.25g |
2-[(4-bromo-2-methoxyphenyl)methyl]oxirane |
2228732-92-9 | 0.25g |
$708.0 | 2023-09-18 |
2-(4-bromo-2-methoxyphenyl)methyloxirane 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-(4-bromo-2-methoxyphenyl)methyloxiraneに関する追加情報
Introduction to 2-(4-bromo-2-methoxyphenyl)methyloxirane (CAS No. 2228732-92-9)
2-(4-bromo-2-methoxyphenyl)methyloxirane, identified by the Chemical Abstracts Service Number (CAS No.) 2228732-92-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a 4-bromo-2-methoxyphenyl substituent, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.
The compound belongs to the class of epoxides, which are well-known for their reactivity in various chemical transformations. The presence of both bromine and methoxy groups on the aromatic ring enhances its utility as a synthetic intermediate. These functional groups provide opportunities for further modifications, making it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel heterocyclic compounds, particularly those incorporating oxygen-containing moieties. Oxiranes, or epoxides, are particularly intriguing due to their strained three-membered ring structure, which makes them highly reactive in nucleophilic substitution reactions. This reactivity has been exploited in various pharmaceutical applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates for antiviral and anticancer agents.
The 4-bromo-2-methoxyphenyl moiety in 2-(4-bromo-2-methoxyphenyl)methyloxirane adds an additional layer of functionality, enabling further chemical manipulation. The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group can be oxidized or deuterated under specific conditions. These properties make the compound a versatile tool for synthetic chemists.
Recent studies have highlighted the importance of epoxides in medicinal chemistry. For instance, oxirane derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways. The structural features of 2-(4-bromo-2-methoxyphenyl)methyloxirane suggest that it could be a precursor to compounds with anti-inflammatory or immunomodulatory properties. Additionally, its reactivity with nucleophiles allows for the introduction of diverse pharmacophores, making it a promising candidate for drug discovery efforts.
The synthesis of 2-(4-bromo-2-methoxyphenyl)methyloxirane typically involves the reaction of a halogenated aromatic compound with an alkene oxide source under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling the production of high-purity yields. Such improvements are crucial for pharmaceutical applications where impurities can significantly impact efficacy and safety.
In addition to its synthetic utility, 2-(4-bromo-2-methoxyphenyl)methyloxirane has potential applications in materials science. Epoxides are known for their ability to form cross-linked polymers, which exhibit desirable mechanical and thermal properties. The incorporation of functional groups like bromine and methoxy can tailor these properties for specific applications, such as adhesives or coatings.
The growing interest in green chemistry has also influenced the development of processes for producing 2-(4-bromo-2-methoxyphenyl)methyloxirane. Researchers are exploring solvent-free reactions and catalytic methods that minimize waste and energy consumption. These approaches align with the broader goal of sustainable chemical manufacturing, ensuring that valuable compounds like this one can be produced responsibly.
Future research directions may focus on exploring the biological activity of derivatives of 2-(4-bromo-2-methoxyphenyl)methyloxirane. By modifying its structure through further functionalization, scientists could uncover new therapeutic agents with improved pharmacokinetic profiles. Additionally, computational methods such as molecular modeling can aid in predicting the behavior of this compound in biological systems, accelerating the drug discovery process.
The role of intermediates like 2-(4-bromo-2-methoxyphenyl)methyloxirane cannot be overstated in modern chemistry. They serve as essential links between basic raw materials and complex final products, particularly in pharmaceuticals where precision and purity are paramount. As synthetic methodologies continue to evolve, compounds like this will remain indispensable tools for chemists worldwide.
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